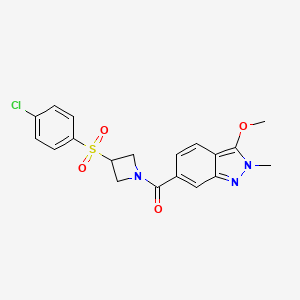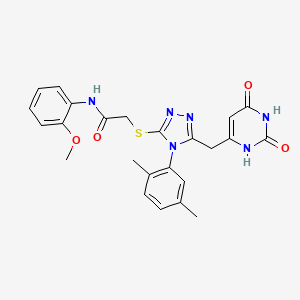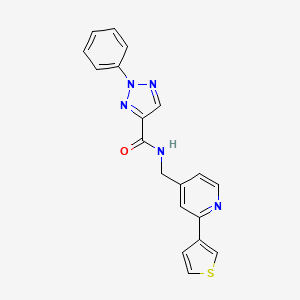
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Assessment
The synthesis and structural assessment of related triazole compounds have been a focus of research, aiming to explore their potential applications. For instance, a study by Castiñeiras et al. (2018) discusses the synthesis of triazole derivatives and their complexation with metals such as mercury, highlighting the potential for creating novel materials with specific structural properties (Castiñeiras, García-Santos, & Saa, 2018). This approach can lead to the development of new materials with applications in catalysis, molecular recognition, and as components in electronic devices.
Heterocyclic Synthesis
Research into heterocyclic synthesis, like the work by Mohareb et al. (2004), demonstrates the versatility of triazole compounds in the creation of various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These structures are crucial for pharmaceutical applications, offering potential as scaffolds for drug development due to their diverse biological activities.
Antimicrobial Activities
Another significant area of application is in the evaluation of antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and investigated their antimicrobial properties (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). The study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents.
Anticancer and Anti-Inflammatory Applications
Research by Rahmouni et al. (2016) into novel pyrazolopyrimidines derivatives, which share structural similarities with the triazole compound , highlights the potential for anticancer and anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016). These findings suggest that triazole derivatives could be explored further for their efficacy in treating various diseases, including cancer and inflammation-related conditions.
Material Science and Electronic Devices
Additionally, the research conducted by Liu, Wang, & Yao (2018) on the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the potential application of triazole derivatives in electronic devices (Liu, Wang, & Yao, 2018). This study underscores the importance of such compounds in developing advanced materials for electronic applications, such as lighting and display technologies.
properties
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(18-12-22-24(23-18)16-4-2-1-3-5-16)21-11-14-6-8-20-17(10-14)15-7-9-26-13-15/h1-10,12-13H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQORJKHSABYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

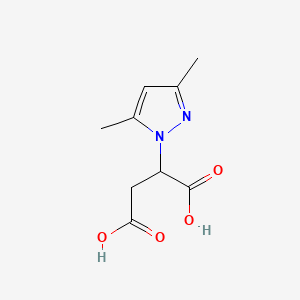
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
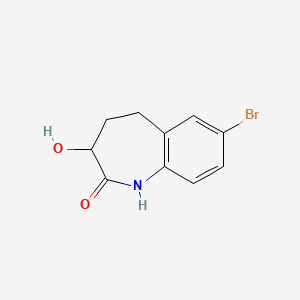
![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)
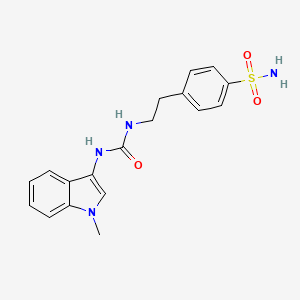
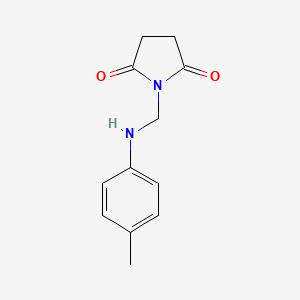
![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)
